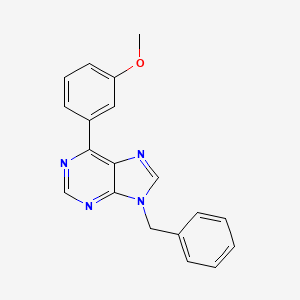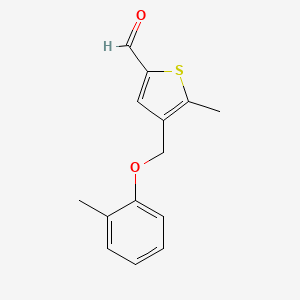
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an amino group at the 3-position and a methylbutanoic acid moiety at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with a suitable alkylating agent to introduce the methylbutanoic acid moiety. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
化学反应分析
Types of Reactions
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Aminopyridine: Lacks the methylbutanoic acid moiety.
3-(3-Nitropyridin-4-yl)-3-methylbutanoic acid: Contains a nitro group instead of an amino group.
3-(3-Hydroxypyridin-4-yl)-3-methylbutanoic acid: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid is unique due to the presence of both the amino group and the methylbutanoic acid moiety
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-(3-aminopyridin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,5-9(13)14)7-3-4-12-6-8(7)11/h3-4,6H,5,11H2,1-2H3,(H,13,14) |
InChI 键 |
DLJCZHDZOAGGBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)C1=C(C=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


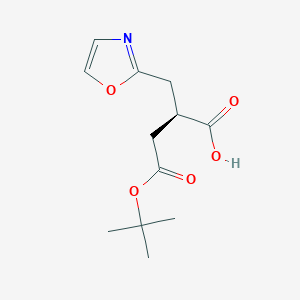
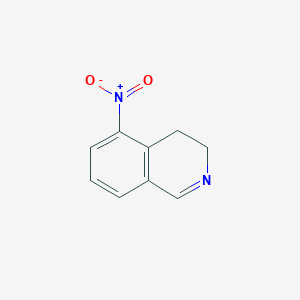

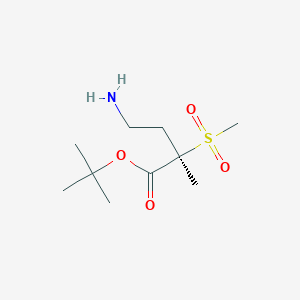
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
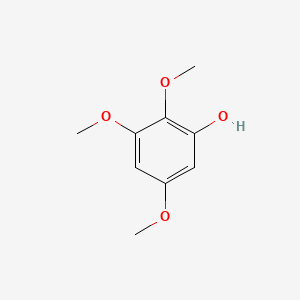
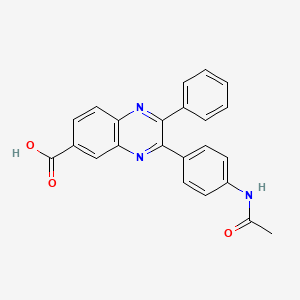
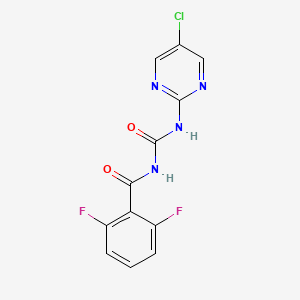

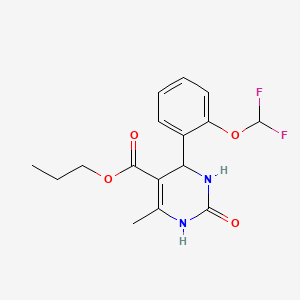

![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)
